7-aminooct-3-enoic acid hydrochloride
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Overview
Description
7-aminooct-3-enoic acid hydrochloride is an organic compound that features both an amino group and a carboxylic acid group, making it an amino acid derivative The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility in water
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-aminooct-3-enoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with oct-3-enoic acid, which is commercially available.
Amination: The carboxylic acid group of oct-3-enoic acid is converted to an amide using reagents such as thionyl chloride and ammonia.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Hydrochloride Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Amination: Utilizing continuous flow reactors to efficiently convert oct-3-enoic acid to its amide derivative.
Catalytic Reduction: Employing catalytic hydrogenation for the reduction step, which is more scalable and safer than using lithium aluminum hydride.
Salt Formation: The final step involves the addition of hydrochloric acid in a controlled manner to ensure the complete conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
7-aminooct-3-enoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro or nitroso derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group to a halide, which can then undergo further substitution.
Major Products
Oxidation: Produces nitro or nitroso derivatives.
Reduction: Produces alcohol derivatives.
Substitution: Produces halogenated derivatives that can be further functionalized.
Scientific Research Applications
7-aminooct-3-enoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-aminooct-3-enoic acid hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, altering cellular signaling pathways.
Metabolic Pathways: The compound can be incorporated into metabolic pathways, affecting the synthesis and degradation of other molecules.
Comparison with Similar Compounds
Similar Compounds
7-octenoic acid: A similar compound with a double bond in the same position but lacking the amino group.
7-aminoheptanoic acid: Similar structure but with one less carbon in the chain.
7-aminooctanoic acid: Similar structure but fully saturated without the double bond.
Uniqueness
7-aminooct-3-enoic acid hydrochloride is unique due to the presence of both an amino group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its saturated or non-amino counterparts.
Properties
CAS No. |
2763799-93-3 |
---|---|
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.7 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.